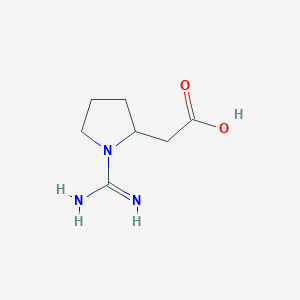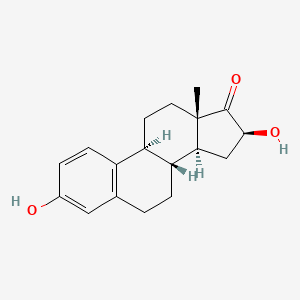
16beta-Hydroxyestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16beta-hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 16. It has a role as an estrogen and a human xenobiotic metabolite. It is a 16beta-hydroxy steroid, a 3-hydroxy steroid, a 17-oxo steroid, a member of phenols and a secondary alpha-hydroxy ketone. It derives from an estrone. It derives from a hydride of an estrane.
16b-Hydroxyestrone belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16b-hydroxyestrone is considered to be a steroid lipid molecule. 16b-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16b-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16b-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 16b-Hydroxyestrone can be biosynthesized from estrane and estrone.
Scientific Research Applications
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Research has shown that in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), there is a significant shift towards mitogenic estrogens, including 16beta-hydroxyestrone, in relation to endogenous antiestrogens. This shift likely contributes to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).
Endometrial Carcinogenesis
16beta-Hydroxyestrone has been studied in the context of endometrial carcinogenesis. It was observed that mice treated with 16beta-hydroxyestrone, among other estrogens, showed significant development of adenocarcinomas. This suggests that 16beta-hydroxyestrone may play a role in promoting and progressing endometrial carcinogenesis in mice initiated with N-ethyl-N'-nitro-N-nitrosoguanidine (Takahashi et al., 2004).
Synovial Tissue Hyperplasia
Studies have found that different hydroxylated estrogen metabolites, including 16beta-hydroxyestrone, can interfere with monocyte proliferation. This interaction might modulate the immune response and play a role in synovial tissue hyperplasia in rheumatoid arthritis patients (Capellino et al., 2008).
Cardiovascular Protection
In postmenopausal women, the ratio of urinary 2-hydroxyestrone to 16alpha-hydroxyestrone, which includes 16beta-hydroxyestrone, is a significant predictor of systolic blood pressure. This finding may reflect the effects of 2-hydroxyestradiol, a potent inhibitor of vascular smooth muscle cell proliferation (Masi et al., 2006).
Oxidative Metabolism
The oxidative metabolites of estrogens formed by various human cytochrome P450 isoforms have been systematically characterized, including the formation of 16beta-hydroxyestrone. This research provides insight into the complex metabolism and potential physiological roles of these estrogen metabolites (Lee et al., 2003).
properties
CAS RN |
966-06-3 |
|---|---|
Product Name |
16beta-Hydroxyestrone |
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |
InChI Key |
WPOCIZJTELRQMF-LFRCEIEQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
physical_description |
Solid |
synonyms |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



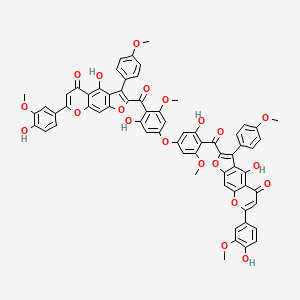
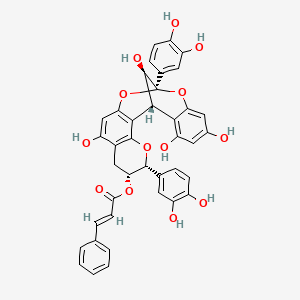
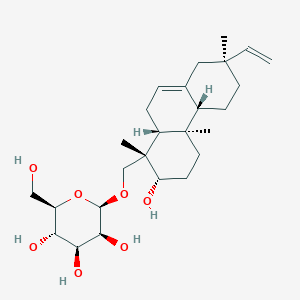
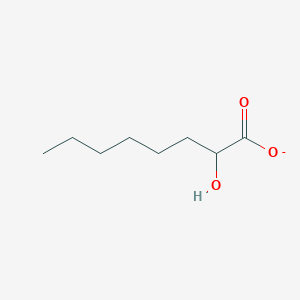
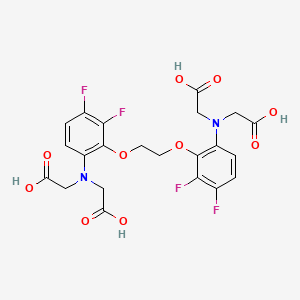
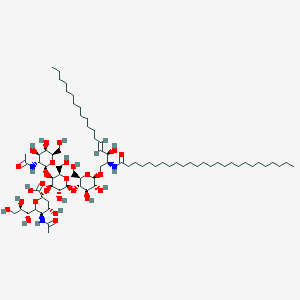
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
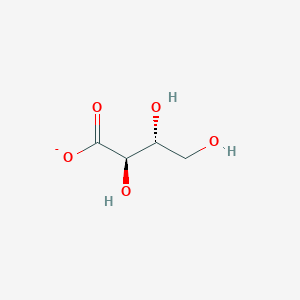
![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)
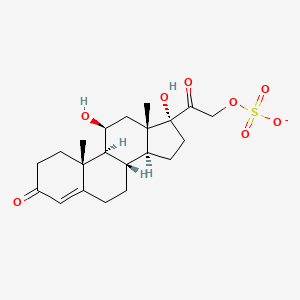
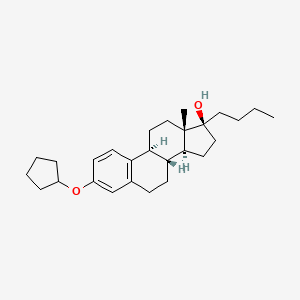
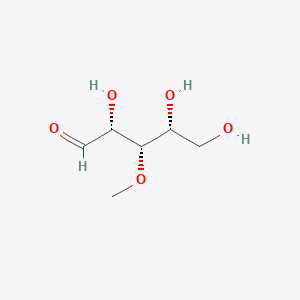
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)
